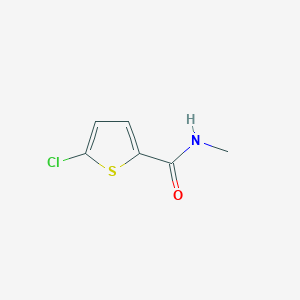

5-chloro-N-methylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with chloro compounds or the incorporation of methyl groups to modify the thiophene ring. For example, the synthesis of 2-Chloro-5-methylthiophene, a closely related compound, showcases a facile and low-cost route, highlighting the versatility of thiophene derivatives in pharmaceutical and agrochemical applications (Yang, 2010). Such methods may be adapted or serve as inspiration for the synthesis of 5-Chloro-N-methylthiophene-2-carboxamide.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated through techniques like X-ray crystallography and NMR spectroscopy. For instance, a compound with a complex thiophene derivative was characterized to have an orthorhombic crystal system, revealing intermolecular hydrogen bonds which are significant for understanding the compound's behavior in various conditions (Rao et al., 2022).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including halogenation, alkylation, and cyclization, to yield structurally diverse compounds. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate lead to products like thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, demonstrating the reactivity of the thiophene ring and its potential for further derivatization (Corral & Lissavetzky, 1984).

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

The structural analogs of 5-chloro-N-methylthiophene-2-carboxamide serve as versatile intermediates for synthesizing pharmaceuticals. For instance, 2-Chloro-5-methylthiophene is highlighted as a valuable intermediate in pharmaceutical and agrochemical production, showcasing a facile route for its synthesis with significant yield, suggesting similar potential pathways for the synthesis of 5-chloro-N-methylthiophene-2-carboxamide (Zhang-Qi Yang, 2010). Furthermore, compounds like 5-Chloro-N-phenylpyrazine-2-carboxamides demonstrate significant antimycobacterial activity, indicating the broader antimicrobial potential of chloro-substituted carboxamides (J. Zítko et al., 2013).

Anticancer Activity

Derivatives of thiophene-2-carboxamide, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, have been synthesized and tested for their in vitro cytotoxicity, exhibiting good inhibitory activity against several cancer cell lines. This highlights the potential of chloro-substituted thiophene carboxamides in cancer research and treatment strategies (A. Atta & E. Abdel‐Latif, 2021).

Chemical Synthesis and Optimization

Studies on compounds such as N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide provide insights into the structure-activity relationship, offering a framework for the chemical synthesis and optimization of 5-chloro-N-methylthiophene-2-carboxamide derivatives for various biological activities (M. Palanki et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAGEONOOXRBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-methylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![3-([1,1'-Biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B57516.png)